![molecular formula C12H12F3NO B2829337 Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone CAS No. 2248297-97-2](/img/structure/B2829337.png)
Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to create compounds for treating human diseases . The trifluoromethyl group attached to the pyrrolidine ring could potentially enhance the compound’s biological activity .
Molecular Structure Analysis
The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone has been utilized in the synthesis of new organotin(IV) complexes, which are characterized by various spectroscopic techniques. These complexes demonstrate potential as drugs due to their enhanced antibacterial activities, as shown in studies involving compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone (Singh, Singh, & Bhanuka, 2016).
Crystal Structure and DFT Study
The compound has been included in the study of crystal structures and density functional theory (DFT) analyses. These studies involve compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and their conformational analyses, comparing DFT calculations with X-ray diffraction results. This research enhances understanding of the physicochemical properties of these compounds (Huang et al., 2021).
Antimicrobial and Antimycobacterial Activities
Compounds containing this compound show significant antimicrobial and antimycobacterial activities. Studies involving derivatives of this compound have shown activities comparable to standard drugs like ciprofloxacin and fluconazole, indicating their potential in medical applications (Kumar et al., 2012).
Asymmetric Bioreduction
In asymmetric bioreduction studies, derivatives of this compound have been used to produce enantiomerically pure compounds. For example, Lactobacillus paracasei BD101 was used as a biocatalyst to produce (S)-phenyl(pyridin-2-yl)methanol, demonstrating the compound's utility in producing chiral molecules for pharmaceutical purposes (Şahin, Serencam, & Dertli, 2019).
Spectroscopic Properties Analysis
The compound has been involved in studies exploring the spectroscopic properties of related molecules. These studies include examining the electronic absorption, excitation, and fluorescence properties, which are crucial for understanding the photophysical behaviors of these compounds (Al-Ansari, 2016).
Enantioselective Alkynylation
Derivatives of this compound have been used as ligands in catalytic enantioselective alkynylation, producing chiral compounds with high yields and excellent enantioselectivities. This demonstrates its potential in synthetic organic chemistry for producing chiral molecules (Munck, Monleón, Vila, & Pedro, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-7-4-8-16(10)11(17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTLPADPVRTCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

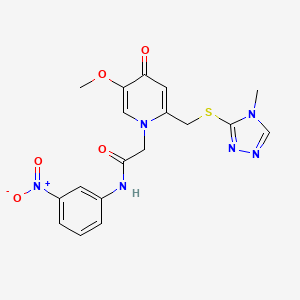

![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
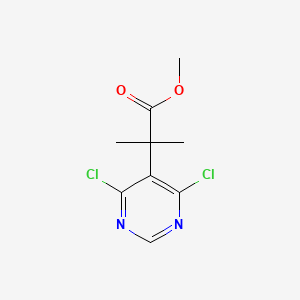

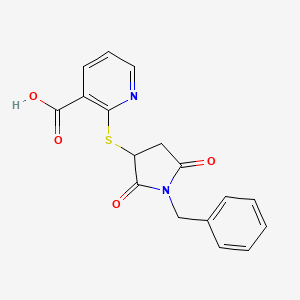
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)
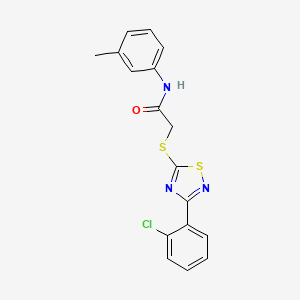
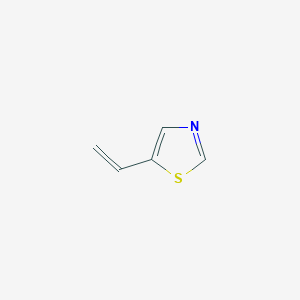
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2829274.png)

